![molecular formula C11H15NO3 B12869019 (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 566938-31-6](/img/structure/B12869019.png)
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a furan ring The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen, while the furan ring is a five-membered aromatic ring containing oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan-containing aldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones
Reduction: Amino alcohols
Substitution: Various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(Furan-2-yl)oxazolidin-2-one: Lacks the ethyl group, making it less hydrophobic.
®-4-Methyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
®-4-Phenyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a phenyl group, increasing its aromatic character.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is unique due to the presence of both the ethyl group and the furan ring, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
566938-31-6 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1 |
Clave InChI |
GGBLPCRBVLZXDB-LLVKDONJSA-N |
SMILES isomérico |
CC[C@]1(COC(=O)N1)CCC2=CC=CO2 |
SMILES canónico |
CCC1(COC(=O)N1)CCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


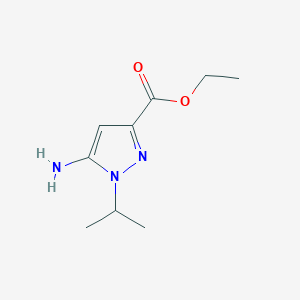
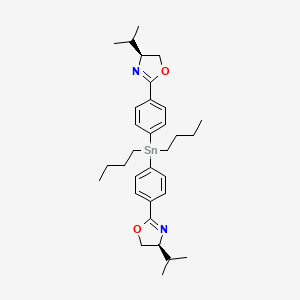
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)
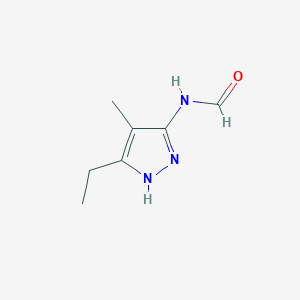
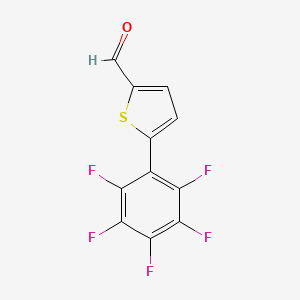

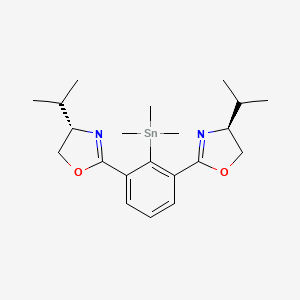
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
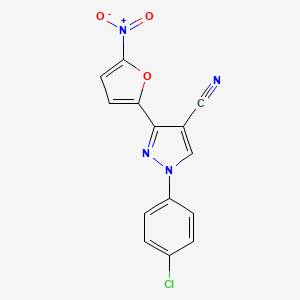

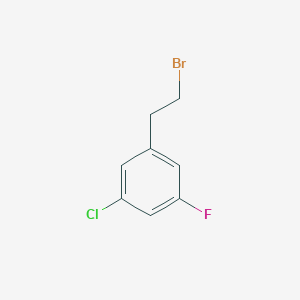
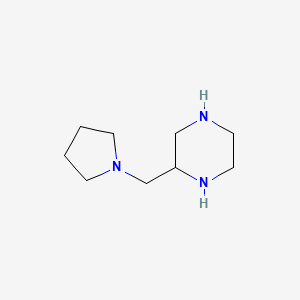
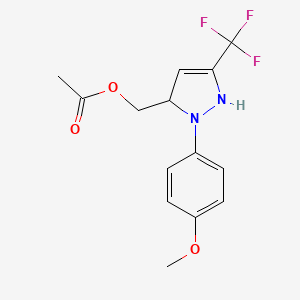
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
